3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
The compound “3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine nucleus . This class of compounds has been found to exhibit significant biological activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . In one example, a series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All twenty adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . In one case, a three-step reaction sequence was used .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Enaminones as Precursors for Heterocyclic Compounds : Enaminones have been used to synthesize N-arylpyrazole-containing compounds, leading to the development of derivatives with antitumor and antimicrobial activities. These synthesized compounds have shown inhibition effects comparable to standard treatments in both human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) (S. Riyadh, 2011).
Anticonvulsant Activity of Triazolo[4,3-a]pyrazines : Substituted triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock-induced seizures in rats, exhibiting promising results. This highlights the potential of triazolo[4,3-a]pyrazine derivatives in the development of new anticonvulsant drugs (J. Kelley et al., 1995).
Antiavian Influenza Virus Activity : A study on benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against the H5N1 subtype of the influenza A virus. This research opens pathways for developing new antiviral agents leveraging the structure of compounds related to the queried chemical (A. Hebishy et al., 2020).
Antimicrobial and Insecticidal Agents : The synthesis of new thienopyrimidine derivatives and their evaluation as antimicrobial agents have been explored, demonstrating pronounced activity against a broad spectrum of bacterial and fungal species. Additionally, some derivatives have shown potential as insecticidal agents, indicating a wide range of applications for these synthesized compounds (M. Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this include a reduction in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . In particular, the compound has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-11-21-22-16-15(19-6-8-24(11)16)23-7-5-14(10-23)20-17(25)12-3-2-4-13(18)9-12/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYFPAVLBGMZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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